![molecular formula C5H5N5 B15246370 6-Methyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine CAS No. 61139-75-1](/img/structure/B15246370.png)
6-Methyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine is a heterocyclic compound that belongs to the class of triazolotriazines. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The unique structure of this compound, which includes a fused triazole and triazine ring system, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine typically involves the construction of the triazole and triazine rings through various synthetic pathways. One common method is the cyclization of appropriate hydrazine derivatives with nitriles or amidines under acidic or basic conditions. For example, the reaction of 3-amino-1,2,4-triazole with methyl isocyanate can yield the desired triazolotriazine compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated processes to control reaction parameters such as temperature, pressure, and reagent concentration. The use of catalysts and solvents that enhance reaction efficiency and selectivity is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced triazolotriazines, and various substituted compounds with different functional groups attached to the triazole ring .
Scientific Research Applications
6-Methyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-Methyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
6-Methyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine can be compared with other similar compounds, such as:
[1,2,4]Triazolo[1,5-d][1,2,4]triazines: These compounds share a similar fused ring structure but differ in the position of the nitrogen atoms and substituents.
Triazines: Compounds with a triazine ring but without the fused triazole ring.
The uniqueness of this compound lies in its fused ring structure, which imparts distinct chemical properties and biological activities compared to other triazole and triazine derivatives.
Properties
CAS No. |
61139-75-1 |
|---|---|
Molecular Formula |
C5H5N5 |
Molecular Weight |
135.13 g/mol |
IUPAC Name |
6-methyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine |
InChI |
InChI=1S/C5H5N5/c1-4-2-6-5-7-3-8-10(5)9-4/h2-3H,1H3 |
InChI Key |
KMQXQMZGUBWVHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=NC=N2)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


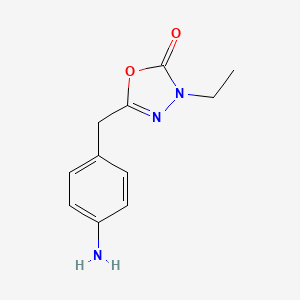
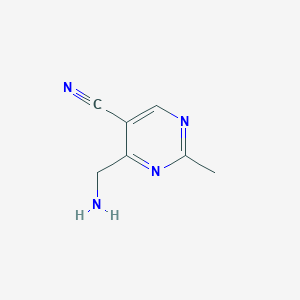
![8-Hydrazinyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B15246308.png)
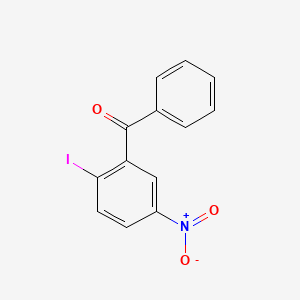

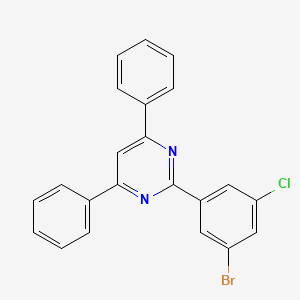
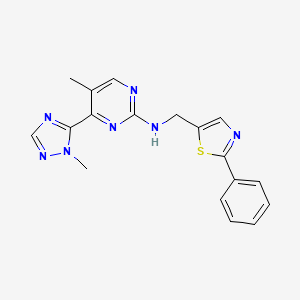
![[(2R,3S,5R)-3-butanoyloxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl butanoate](/img/structure/B15246345.png)

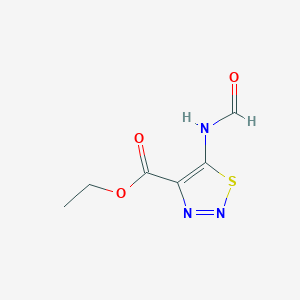


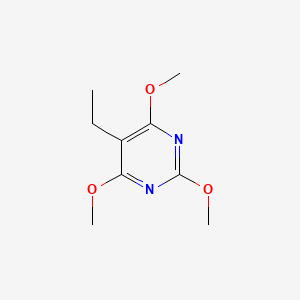
![4-Oxo-7-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B15246375.png)
